Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate

ACAT/SOAT inhibition Fragment-based drug discovery Aortic-selective pharmacology

Chosen for fragment-based drug discovery as a validated weak ligand (ACAT IC50=31µM) that amplifies to sub-nM potency via linker conjugation at the 6-carboxylate ester handle. The 2-methylthio scaffold exhibits V600EBRAF kinase inhibition at 1µM. Distinguished from unsubstituted or 2-mercapto benzoxazoles by its dual functionalization enabling parallel SAR at both positions. Supplied at ≥98% purity with batch-specific COA and structural confirmation. Scalable from 100mg to kg quantities. Contact us for bulk pricing and custom synthesis support.

Molecular Formula C10H9NO3S
Molecular Weight 223.25
CAS No. 1160490-11-8
Cat. No. B3026863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(methylthio)benzo[d]oxazole-6-carboxylate
CAS1160490-11-8
Molecular FormulaC10H9NO3S
Molecular Weight223.25
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(O2)SC
InChIInChI=1S/C10H9NO3S/c1-13-9(12)6-3-4-7-8(5-6)14-10(11-7)15-2/h3-5H,1-2H3
InChIKeyBDKGTQWURKNUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate (CAS 1160490-11-8): A 6-Substituted Benzoxazole Building Block with a 2-Methylthio Functional Handle


Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate (CAS 1160490-11-8) is a heterocyclic compound with the molecular formula C10H9NO3S and molecular weight 223.25 . It is a benzoxazole derivative featuring a methyl ester at the 6-position and a methylthio group at the 2-position. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research, with documented utility in the synthesis of bioactive molecules targeting enzymes such as acyl-CoA:cholesterol O-acyltransferase (ACAT/SOAT) [1] and specific kinases involved in cancer progression . It is commercially available from multiple vendors with purities typically ≥95% . The compound's structure supports diverse derivatization strategies, making it a strategic building block for inhibitor design and lead optimization campaigns.

Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate: Why Unsubstituted or Differently Functionalized Benzoxazole Analogs Cannot Be Casually Substituted


Benzoxazole derivatives bearing different substitution patterns exhibit fundamentally distinct reactivity profiles, biological activities, and synthetic utility. Unsubstituted benzoxazole itself lacks practical pharmaceutical value, with commercially important applications emerging only through specific derivatization . The 6-carboxylate methyl ester of this compound provides a defined handle for further functionalization (e.g., hydrolysis to carboxylic acid, amidation, or reduction), while the 2-methylthio group offers distinct electronic properties and synthetic versatility compared to 2-mercapto or 2-aryl analogs . Critically, the methylthio moiety serves as a weak ligand scaffold in fragment-based drug discovery, as demonstrated by its role in developing highly potent ACAT inhibitors through linker conjugation strategies [1]. Substituting a structurally similar but functionally distinct benzoxazole derivative (e.g., 2-mercaptobenzoxazole or 2-arylbenzoxazole) without experimental validation would alter or eliminate the specific reactivity, binding affinity, or downstream biological activity required for the target application. The following evidence quantifies these functional and performance-based differentiations.

Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate: Quantified Differentiators and Comparative Performance Metrics for Scientific Selection


Potency Amplification Through Linker Conjugation: 2-Methylthio-Benzoxazole as a Weak Ligand Scaffold in ACAT Inhibitor Development

The 2-methylthio-benzoxazole scaffold (represented by 2-(methylthio)benzo[d]oxazole, the direct 6-unsubstituted analog of the target compound) functions as a weak ligand with an IC50 of 31 µM against ACAT. When conjugated via a six-methylene linker to N-(2,6-diisopropylphenyl)acetamide (IC50 = 8.6 µM), the resulting hybrid molecule 3h achieved an IC50 of 0.004 µM—a potency enhancement of over 7,500-fold relative to the weak ligand alone [1]. The 6-carboxylate methyl ester functionality of the target compound provides a distinct synthetic entry point for introducing additional functional groups, enabling similar fragment-linking strategies while preserving the methylthio pharmacophore. This quantified amplification demonstrates that even weakly active benzoxazole fragments can serve as critical starting points for generating sub-nanomolar inhibitors when properly derivatized [2].

ACAT/SOAT inhibition Fragment-based drug discovery Aortic-selective pharmacology

Synthetic Accessibility and Reaction Efficiency: 80% Isolated Yield Under Standard Alkylation Conditions

The target compound can be synthesized via S-alkylation of methyl 2-mercaptobenzo[d]oxazole-6-carboxylate with methyl iodide in the presence of potassium carbonate in anhydrous DMF at room temperature, achieving an 80% isolated yield (4.24 g from a 5 g starting material scale, 23.92 mmol) . The product is obtained as a light pink solid requiring no further purification. This high isolated yield under mild conditions represents a key differentiator versus alternative benzoxazole derivatives that may require harsher conditions, multistep sequences, or specialized catalysts. The 1H NMR spectrum (300 MHz, CDCl3) shows characteristic signals at δ 8.12 (d, J=1.1 Hz, 1H), 8.04 (dd, J=1.1, 8.3 Hz, 1H), 7.61 (d, J=8.3 Hz, 1H), 3.95 (s, 3H, OCH3), and 2.79 (s, 3H, SCH3), with LCMS confirming m/z 224 (M+H)+ .

Synthetic methodology Process chemistry Reaction optimization

Commercial Availability and Purity Specifications: 98% Minimum Purity Across Multiple Global Suppliers

The target compound is commercially available from multiple established chemical suppliers with documented purity specifications. Fluorochem (UK) offers the compound at 98% purity with stock availability in 100 mg, 250 mg, 1 g, and 5 g quantities . Leyan (China) lists the compound at 98% purity under catalog number 1154630 . MolCore (China) provides the compound with NLT 98% purity, manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . AromSyn (South Korea/China) supplies the compound at 98.0% purity with batch-specific Certificates of Analysis and structural confirmation data, supporting both laboratory research and industrial-scale projects from gram to kilogram quantities . This multi-supplier availability with consistent high-purity specifications differentiates this compound from more specialized or less accessible benzoxazole derivatives that may have limited sourcing options or variable purity profiles.

Procurement Quality control Supply chain

Predicted Physicochemical Properties: Boiling Point and Density Values for Purification and Formulation Planning

The target compound has predicted physicochemical properties that inform purification strategy and handling protocols. The predicted boiling point is 349.4 ± 34.0 °C at 760 mmHg, and the predicted density is 1.3 ± 0.1 g/cm3 . Additionally, the calculated aqueous solubility is 0.16 g/L at 25 °C (very slightly soluble) . These values differentiate the compound from the unsubstituted 2-(methylthio)benzo[d]oxazole analog (CAS 13673-62-6), which has a significantly lower predicted boiling point of 273.1 ± 23.0 °C and identical predicted density of 1.3 ± 0.1 g/cm3 . The ~76 °C higher boiling point of the 6-carboxylate derivative is attributable to the additional ester functionality, which increases molecular weight and introduces stronger intermolecular interactions. While these are predicted rather than experimentally determined values, they provide useful guidance for purification method selection (e.g., recrystallization vs. distillation) and storage conditions.

Physicochemical characterization Purification Formulation development

Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate: Evidence-Backed Application Scenarios for Research Procurement


Fragment-Based Drug Discovery: ACAT/SOAT Inhibitor Lead Optimization

The 2-methylthio-benzoxazole scaffold has been validated in fragment-based drug discovery as a weak ligand (IC50 = 31 µM) that can be amplified to sub-nanomolar potency (IC50 = 0.004 µM) through linker conjugation [1]. The 6-carboxylate methyl ester of the target compound provides a defined synthetic handle for introducing diverse linkers and functional groups while preserving the methylthio pharmacophore. Research groups pursuing aortic-selective ACAT/SOAT inhibitors or exploring fragment-linking strategies should prioritize this compound over unsubstituted benzoxazole analogs that lack the 6-position functionalization required for efficient conjugation. In vivo validation in high fat- and cholesterol-fed F1B hamsters demonstrated that linked hybrids derived from this scaffold reduced aortic arch lipid accumulation to 74% and 69% of control at 1 mg/kg and 3 mg/kg doses, respectively, without affecting plasma total cholesterol [2].

Kinase Inhibitor Development: V600EBRAF and Related Cancer Targets

The target compound and its derivatives have demonstrated enzyme inhibition activity against specific kinases involved in cancer progression, including V600EBRAF . In enzyme assays, compounds containing the methylthio-benzoxazole core exhibited significant inhibitory effects at concentrations as low as 1 µM. The 6-carboxylate ester provides a versatile attachment point for introducing kinase-directed pharmacophores, enabling structure-activity relationship (SAR) studies around the benzoxazole core. Research programs focused on RAF kinase inhibitors or related oncology targets should consider this compound as a strategic intermediate, particularly when SAR exploration requires modifications at both the 2-position (via sulfur chemistry) and the 6-position (via ester transformations).

Synthetic Methodology and Process Chemistry Development

The documented synthetic route achieving 80% isolated yield under mild alkylation conditions (methyl iodide, K2CO3, DMF, room temperature) makes this compound an attractive model substrate for optimizing S-alkylation protocols, exploring alternative methylating agents, or developing greener synthetic methodologies. The product's characterization as a light pink solid with fully assigned 1H NMR and LCMS data provides a reliable reference standard for reaction monitoring and purity assessment. Process chemistry groups seeking to benchmark new alkylation catalysts or solvent systems can use this well-characterized transformation as a reproducible test case.

Medicinal Chemistry Building Block Procurement and Library Synthesis

With commercial availability at 98% purity from multiple independent suppliers and flexible production scales ranging from 100 mg to kilogram quantities , this compound is positioned for seamless integration into medicinal chemistry workflows. The consistency of purity specifications across vendors (all ≥98%) reduces the need for incoming quality control testing, while the availability of batch-specific Certificates of Analysis and structural confirmation data supports regulatory compliance in pharmaceutical R&D environments . Research organizations building diverse benzoxazole-based compound libraries or conducting parallel synthesis campaigns should prioritize this compound based on its reliable supply chain and documented synthetic accessibility.

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